(2R)-2-(2-methylpropyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-methylpropyl)oxirane typically involves the epoxidation of alkenes. One common method is the Prilezhaev reaction, where an alkene reacts with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), to form the epoxide. The reaction conditions usually involve a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the use of flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes. The flow microreactor allows for better control over reaction conditions, leading to higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-methylpropyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are commonly employed.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted alcohols and ethers
Scientific Research Applications
(2R)-2-(2-methylpropyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a reactive diluent in coatings and adhesives.
Mechanism of Action
The mechanism of action of (2R)-2-(2-methylpropyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2-methylpropyl)oxirane: The enantiomer of (2R)-2-(2-methylpropyl)oxirane, differing only in the spatial arrangement of atoms.
Propylene oxide: A simpler epoxide with a similar three-membered ring structure.
Butylene oxide: Another epoxide with a longer carbon chain.
Uniqueness
This compound is unique due to its chiral nature, which can lead to different biological activities and interactions compared to its achiral counterparts.
Properties
Molecular Formula |
C6H12O |
---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(2R)-2-(2-methylpropyl)oxirane |
InChI |
InChI=1S/C6H12O/c1-5(2)3-6-4-7-6/h5-6H,3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
YXIOECOAAMLHPG-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CO1 |
Canonical SMILES |
CC(C)CC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.